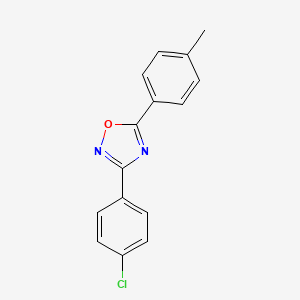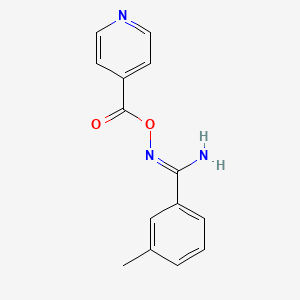![molecular formula C17H15ClN2O2S B5810972 3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. The compound is a member of the acrylamide family and is also known as CPTH-amide.
科学的研究の応用
CPTH-amide has been extensively studied for its potential applications in various fields. One of the most promising applications of CPTH-amide is in medicinal chemistry. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have potent anticancer activity, and CPTH-amide has been shown to be a promising candidate for the development of new HDAC inhibitors.
作用機序
CPTH-amide inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs are enzymes that remove acetyl groups from histone proteins, which play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, CPTH-amide leads to an accumulation of acetylated histones, which leads to changes in gene expression.
Biochemical and Physiological Effects
CPTH-amide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as an HDAC inhibitor, CPTH-amide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. The compound has also been shown to have anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using CPTH-amide in lab experiments is its potency as an HDAC inhibitor. The compound has been shown to be effective at inhibiting the activity of HDACs at low concentrations, making it a valuable tool for studying the role of HDACs in gene expression. However, one of the limitations of using CPTH-amide in lab experiments is its potential toxicity. The compound has been shown to be toxic to some cell lines at high concentrations, which may limit its utility in some experiments.
将来の方向性
There are several future directions for research on CPTH-amide. One area of interest is the development of new HDAC inhibitors based on the structure of CPTH-amide. Researchers are also interested in studying the mechanism of action of CPTH-amide in more detail to better understand its effects on gene expression. Additionally, there is interest in exploring the potential therapeutic applications of CPTH-amide in the treatment of cancer and other diseases.
合成法
The synthesis of CPTH-amide involves the reaction of 3-(4-chlorophenyl)acryloyl chloride with 2-hydroxy-4-methylbenzenethiol in the presence of triethylamine. The reaction yields CPTH-amide as a white solid, which can be purified using column chromatography.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-2-8-14(15(21)10-11)19-17(23)20-16(22)9-5-12-3-6-13(18)7-4-12/h2-10,21H,1H3,(H2,19,20,22,23)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRPBURQGTZESR-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)

![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)




![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)